molecular formula C16H19N3O3 B11967453 N'-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11967453
M. Wt: 301.34 g/mol
InChI Key: SCOBSSCVHMRFJH-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 2,3-dimethoxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to boiling, and the product is obtained after cooling and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Oxidation of the compound can yield corresponding oxides or quinones.

    Reduction: Reduction can produce hydrazine derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials.

Mechanism of Action

The mechanism of action of N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,4-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(2,3-Dimethoxybenzylidene)-2-(1-ethyl-1H-pyrrol-2-YL)acetohydrazide
  • N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-3-YL)acetohydrazide

Uniqueness

N’-(2,3-Dimethoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific substitution pattern on the benzylidene and pyrrole rings

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C16H19N3O3/c1-19-9-5-7-13(19)10-15(20)18-17-11-12-6-4-8-14(21-2)16(12)22-3/h4-9,11H,10H2,1-3H3,(H,18,20)/b17-11+

InChI Key

SCOBSSCVHMRFJH-GZTJUZNOSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=C(C(=CC=C2)OC)OC

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=C(C(=CC=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.